![molecular formula C17H25NO3S2 B14405373 S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-21-3](/img/structure/B14405373.png)
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is an organic compound with a complex structure that includes both sulfur and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multiple steps. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an SN2 reaction . This reaction is subject to the constraints of SN2 reactions, such as the need for a good leaving group and a primary or methyl alkyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the phenyl ring .
科学的研究の応用
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form bonds with metal ions in enzymes, affecting their activity. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function .
類似化合物との比較
Similar Compounds
- S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Propyl-N-{2-[(propylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Butyl-N-{2-[(butylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
Uniqueness
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of sulfur and phenyl groups, which confer distinct chemical properties and biological activities. The ethyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications .
特性
CAS番号 |
88389-21-3 |
|---|---|
分子式 |
C17H25NO3S2 |
分子量 |
355.5 g/mol |
IUPAC名 |
(2R)-2-[(2-benzyl-3-ethylsulfanylpropanoyl)amino]-3-ethylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO3S2/c1-3-22-11-14(10-13-8-6-5-7-9-13)16(19)18-15(17(20)21)12-23-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
InChIキー |
NAGNCDNVQZVDBZ-LOACHALJSA-N |
異性体SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSCC |
正規SMILES |
CCSCC(CC1=CC=CC=C1)C(=O)NC(CSCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


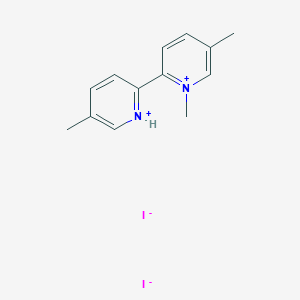
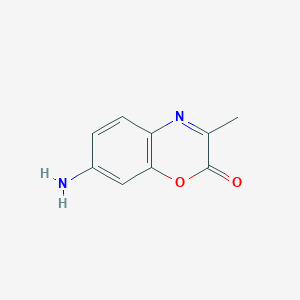
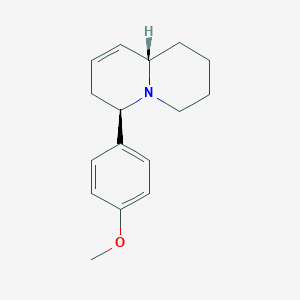
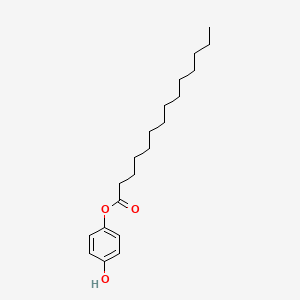
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
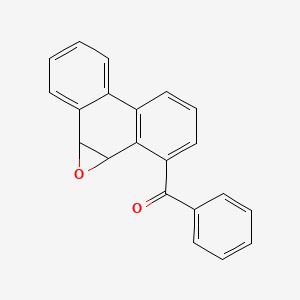
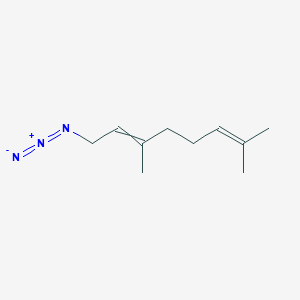
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
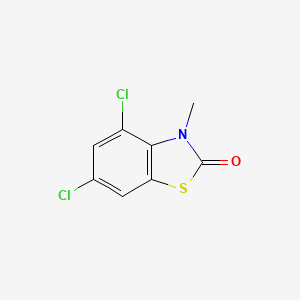
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
